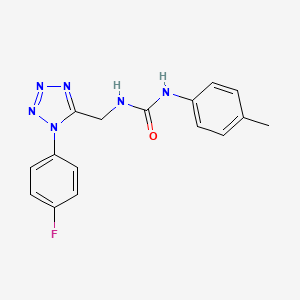

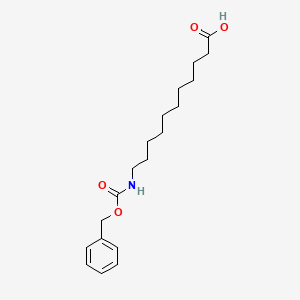

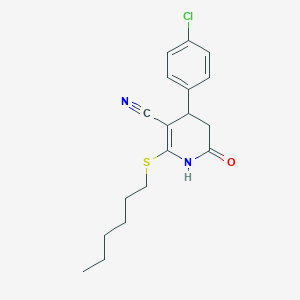

N-(4-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, also known as MQOA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MQOA is a quinoline-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases.

Wissenschaftliche Forschungsanwendungen

Structural and Fluorescence Properties

N-(4-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide, along with its derivatives, has been studied for its structural aspects and properties, especially in the context of salt and inclusion compounds. Karmakar et al. (2007) explored the structural behavior of amide-containing isoquinoline derivatives, finding that specific compounds form gels or crystalline solids upon treatment with different mineral acids. Notably, these compounds exhibit enhanced fluorescence emission at lower wavelengths when forming host–guest complexes, although the protonated state of one derivative was not fluorescence active. This suggests potential applications in materials science, particularly for fluorescence-based technologies (Karmakar, Sarma, & Baruah, 2007).

Corrosion Inhibition

Nasser and Sathiq (2017) investigated the corrosion inhibition properties of Mannich bases derived from this compound for mild steel in sulfuric acid solution. Their research indicated that these compounds are effective corrosion inhibitors, demonstrating a mixed-type, predominantly cathodic control mechanism. This implies the potential use of these derivatives in protecting metal surfaces from corrosion, which is crucial for extending the lifespan of industrial machinery and infrastructure (Nasser & Sathiq, 2017).

Insecticidal Activity

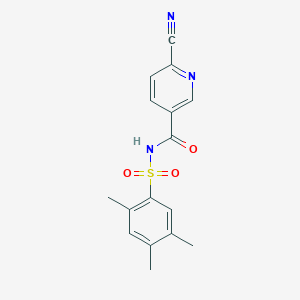

Bakhite et al. (2014) synthesized and tested various pyridine derivatives, including compounds structurally related to this compound, for their insecticidal activity against the cowpea aphid, Aphis craccivora Koch. Their findings revealed that certain derivatives possess moderate to strong aphidicidal activities, with one compound being about four times as effective as the commercial insecticide acetamiprid. This suggests the potential application of these compounds in agricultural pest management (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antifungal Agents

Derivatives of this compound have been identified as broad-spectrum antifungal agents. Bardiot et al. (2015) discovered that these derivatives exhibit fungicidal activity against Candida species and antifungal activity against Aspergillus species. The development of this series was challenged by low plasmatic stability, yet modifications led to compounds with improved stability while maintaining in vitro antifungal activity. These findings indicate potential applications in the development of new antifungal therapies (Bardiot, Thevissen, De Brucker, Peeters, Cos, Taborda, McNaughton, Maes, Chaltin, Cammue, & Marchand, 2015).

Eigenschaften

IUPAC Name |

N-(4-methoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-27-18-8-6-17(7-9-18)23-21(26)15-29-19-4-2-3-16-5-10-20(24-22(16)19)25-11-13-28-14-12-25/h2-10H,11-15H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PONMXXUUHAFPER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Z)-1-benzyl-3-{[(2-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888175.png)

![4-chloro-N-[7-(cyclohexylsulfonyl)-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl]benzamide](/img/structure/B2888176.png)

![1-[4-(4-Chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B2888181.png)

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2888183.png)

![N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2888184.png)

![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2888194.png)